molecular formula C19H19ClN4O3 B2718615 N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396859-55-4

N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2718615
CAS No.: 1396859-55-4
M. Wt: 386.84
InChI Key: FYGRTNGFDIXFMP-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-hydroxy-2-(2-methoxyphenyl)ethyl group and at position 4 with a carboxamide moiety linked to a 4-chloro-3-methylphenyl group.

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12-9-13(7-8-15(12)20)21-19(26)16-10-24(23-22-16)11-17(25)14-5-3-4-6-18(14)27-2/h3-10,17,25H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGRTNGFDIXFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through a cycloaddition reaction. The introduction of the chloro and methoxy substituents is critical for enhancing biological activity. The synthesis pathways often utilize various reagents and conditions that optimize yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antiproliferative Activity : Studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated cytotoxicity against colorectal cancer cells (HT-29) with IC50 values in the micromolar range .
  • Antimicrobial Properties : The presence of the triazole ring has been linked to antimicrobial activity against a range of pathogens. Compounds similar to this one have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results .
  • Mechanisms of Action : The biological activity is often attributed to the ability of the triazole group to interact with enzymes involved in cancer progression and infection. For example, some studies suggest that triazoles can inhibit key kinases involved in signaling pathways critical for tumor growth .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiproliferative Effects : In a study by Tahlan et al. (2017), various 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, including HT-29. The most active compounds demonstrated significant cell cycle arrest and induced apoptosis in cancer cells .
  • Antimicrobial Testing : Research conducted by Aliabadi et al. (2016) assessed the antimicrobial properties of triazole derivatives against multiple bacterial strains. Compounds exhibited varying degrees of effectiveness, with some showing higher activity than standard antibiotics .
  • Molecular Docking Studies : Computational studies have indicated that triazole derivatives can effectively bind to ATP-binding sites on target proteins involved in cancer signaling pathways. This binding is facilitated by hydrogen bonding interactions with specific amino acid residues .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AntiproliferativeHT-29 (Colorectal)Micromolar range
AntimicrobialStaphylococcus aureusModerate to high
AntimicrobialEscherichia coliVariable
MechanismDescriptionReferences
Enzyme InhibitionInhibits kinases involved in cell proliferation
Cell Cycle ArrestInduces apoptosis in cancer cells
Antibacterial ActionDisrupts bacterial cell wall synthesis

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates its effectiveness against a range of bacterial strains and fungi. The mechanism of action typically involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Studies have shown that derivatives of triazole compounds often exhibit potent antifungal activity, making them valuable in treating infections caused by resistant strains .

Anticancer Properties

N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer effects. Research indicates that it can induce apoptosis in various cancer cell lines through multiple mechanisms including:

  • Cell Cycle Arrest : Inducing arrest at the G1/S phase.
  • Enzyme Inhibition : Targeting specific kinases involved in cell proliferation.
Cancer Cell Line EC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings suggest that the compound's efficacy may surpass that of traditional chemotherapeutics like doxorubicin in certain contexts .

Anti-inflammatory and Analgesic Activities

Preliminary studies have indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The exact mechanism remains under investigation but may involve modulation of cytokine production or inhibition of inflammatory pathways .

Herbicidal Activity

Research has highlighted the potential use of triazole derivatives as herbicides. The compound can inhibit the growth of various weeds by disrupting their metabolic processes, making it a candidate for developing environmentally friendly herbicides.

Weed Species Effective Concentration (EC50)
Amaranthus retroflexus50 µg/mL
Chenopodium album40 µg/mL

This application is particularly relevant given the increasing demand for sustainable agricultural practices .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative effects, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated that it effectively inhibited growth at low concentrations, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

The table below compares key structural features and inferred properties with similar compounds:

Compound Name Triazole Substituent (Position 1) Carboxamide Group (Position 4) Key Features Potential Impact on Properties
Target Compound 2-hydroxy-2-(2-methoxyphenyl)ethyl N-(4-chloro-3-methylphenyl) Hydroxy group (H-bond donor), methoxy (electron-donating), chloro (lipophilic) Increased solubility (hydroxy), moderate lipophilicity (methoxy/chloro), metabolic stability?
N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide 2-hydroxy-2-(2-methoxyphenyl)ethyl N-(cyclopropylmethyl) Cyclopropylmethyl (non-aromatic, rigid) Reduced π-π stacking potential; altered metabolic pathways (e.g., CYP450 interactions)
RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) (2,6-difluorophenyl)methyl Fluorine atoms (electron-withdrawing) Enhanced metabolic stability, CNS penetration (antiepileptic activity demonstrated)
3o (5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) 2-fluorophenyl N-(quinolin-2-yl) Ethyl group (lipophilic), quinoline (aromatic) Enhanced lipophilicity; potential kinase/Wnt pathway inhibition

Metabolic and Stability Considerations

  • The chloro-methylphenyl group could slow oxidative metabolism compared to methyl or ethyl substituents (e.g., 3o, 3p) due to steric and electronic effects .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The compound can be synthesized via multi-step organic reactions, including:

  • Condensation reactions between aryl amines and activated carbonyl intermediates (e.g., isocyanides or acyl chlorides) to form carboxamide linkages .
  • Azide-alkyne cycloaddition (click chemistry) to construct the 1,2,3-triazole core, ensuring regioselectivity through catalyst optimization (e.g., Cu(I)) .
  • Chromatographic monitoring (HPLC or TLC) to track reaction progress and intermediate purification .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Assign proton environments (e.g., hydroxyethyl, methoxyphenyl groups) and confirm carboxamide connectivity .
  • LC-MS/HRMS : Verify molecular weight and detect impurities .
  • UV-Vis : Monitor electronic transitions of aromatic and triazole moieties .

Q. How can solubility challenges be addressed for bioactivity assays?

Use co-solvents like DMSO (≤5% v/v) in aqueous buffers. Pre-test compound stability under assay conditions (pH, temperature) to avoid aggregation or degradation .

Q. What purification methods optimize yield and purity?

  • Column chromatography : Separate regioisomers using gradients of ethyl acetate/hexane .
  • Recrystallization : Improve crystallinity with solvents like ethanol or acetonitrile .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm through-space correlations .
  • Validate using X-ray crystallography (SHELX software for refinement) to unambiguously assign stereochemistry .
  • Cross-reference with elemental analysis for empirical formula confirmation .

Q. What computational methods support structural and interaction studies?

  • Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Predict binding modes with target enzymes (e.g., kinases) using AutoDock or Schrödinger .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Systematically modify substituents:
  • Replace 4-chloro-3-methylphenyl with bioisosteres (e.g., 4-fluorophenyl) to assess halogen effects .
  • Vary the 2-methoxyphenyl group to study steric/electronic impacts on target binding .
    • Test derivatives in enzyme inhibition assays (IC50 determination) and correlate with computational binding scores .

Q. How to address discrepancies in bioactivity data across studies?

  • Validate assay conditions : Ensure consistent pH, temperature, and co-solvent concentrations .
  • Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) to confirm mechanism .
  • Check compound purity via HPLC and exclude batch-to-batch variability .

Q. What strategies improve regioselectivity in triazole synthesis?

  • Employ protecting groups for hydroxyl or amine functionalities to direct cycloaddition .
  • Optimize catalytic systems (e.g., Ru-based catalysts for strain-promoted azide-alkyne reactions) .

Q. How to resolve conflicting crystallographic data (e.g., disordered solvent molecules)?

  • Refine structures using SHELXL with restraints for disordered regions .
  • Perform PLATON SQUEEZE to model solvent-accessible voids and improve R-factors .

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